Theoretical OER Overpotential: RhO2 at 0.31 V Outperforms IrO2 (0.57 V) and RuO2 (0.87 V)
Density functional theory (DFT) calculations on rutile (110) surfaces reveal that pristine RhO2 possesses a theoretical OER overpotential of 0.31 V, substantially lower than the state-of-the-art IrO2 (0.57 V) and commercially dominant RuO2 (0.87 V) [1]. The lower overpotential indicates intrinsically faster OER kinetics, positioning RhO2 as a candidate to replace scarcer and costlier iridium-based catalysts in acidic water electrolysis.
| Evidence Dimension | Theoretical OER overpotential (ηOER) on rutile (110) surfaces |
|---|---|
| Target Compound Data | RhO2: 0.31 V |
| Comparator Or Baseline | IrO2: 0.57 V; RuO2: 0.87 V (PBE-D3(BJ) level) |
| Quantified Difference | RhO2 overpotential is 0.26 V lower than IrO2 and 0.56 V lower than RuO2 |
| Conditions | DFT calculations at the PBE-D3(BJ) level; rutile (110) surface; adsorbate intermediates OH*, O*, OOH* |
Why This Matters
A 0.26–0.56 V reduction in overpotential translates to significantly higher energy efficiency in water electrolysis, making RhO2 a compelling alternative to iridium- and ruthenium-based OER catalysts.
- [1] Zimmermann, J., et al. (2025). Improving the OER Activity of Titania Via Doping and Adlayers. ChemistryOpen, 14(4), e202400085. https://doi.org/10.1002/open.202400085 View Source
